molecular formula C10H15BO4S B2986483 {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid CAS No. 2377608-97-2

{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid

Cat. No.: B2986483
CAS No.: 2377608-97-2
M. Wt: 242.1
InChI Key: LKIDCWYZAFPDGH-UHFFFAOYSA-N
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Description

{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the ortho position and a 2-methylpropane (isobutyl) sulfonyl (-SO₂-C(CH₃)₂) moiety. This compound’s structure combines the reactivity of boronic acids—valuable in Suzuki-Miyaura cross-couplings for drug synthesis—with the steric and electronic effects of a bulky sulfonyl group.

Properties

IUPAC Name

[2-(2-methylpropylsulfonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-6-4-3-5-9(10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIDCWYZAFPDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)CC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid typically involves the reaction of 2-[(2-Methylpropane)sulfonyl]phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly industrial production .

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and DMF. Reaction conditions often involve heating to reflux and maintaining an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is a specialized boronic acid derivative featuring a phenyl ring substituted with a sulfonyl group derived from 2-methylpropane. It has a molecular formula of C10H15BO4S and contains a boron atom bonded to a phenyl group and a sulfonyl moiety. The molecule possesses a boronic acid functional group, enabling reversible covalent binding with cis-diols, making it a valuable tool in medicinal chemistry and materials science. The uniqueness of this compound lies in its specific structural configuration that combines both the bulky 2-methylpropane group and the phenolic framework, providing distinct reactivity patterns compared to other boronic acids. This configuration enhances its utility in selective reactions while maintaining stability under various conditions.

Potential Applications

While specific biological activities of this compound are not extensively documented, boronic acids are known for their interactions with biological molecules. They can inhibit certain enzymes, such as proteasomes, and have potential applications in drug discovery due to their ability to form reversible covalent bonds with diols and other nucleophiles.

Based on the presence of the boronic acid moiety, this compound could potentially be explored in areas like:

  • Material Science: Boronic acids can be used to develop new materials with unique properties. The electronic properties and steric effects of this compound may be of interest in this field.
  • Drug Discovery: Boronic acids are generally known for their interactions with biological molecules. They can inhibit certain enzymes and have potential applications in drug discovery because of their ability to form reversible covalent bonds with diols and other nucleophiles.
  • ** separation, immobilization and detection of glycoproteins:** Boronic acid-functionalized materials can be used in the separation, immobilization, and detection of glycoproteins .
  • Self-regulated drug delivery: Phenylboronic acid-based gels show potential in self-regulated drug delivery .

Mechanism of Action

The mechanism of action of {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid involves the formation of boronate esters with diol-containing compounds. This interaction is reversible and pH-dependent, allowing for controlled binding and release of target molecules. The molecular targets include carbohydrates and other diol-containing biomolecules, making it useful in various biochemical applications .

Comparison with Similar Compounds

Sulfonyl-Substituted Phenylboronic Acids

Sulfonyl groups are strong electron-withdrawing substituents that influence boronic acid reactivity and binding properties. Key analogs include:

2-(Methylsulfonyl)phenylboronic Acid
  • Structure : Methylsulfonyl (-SO₂CH₃) group at the ortho position.
  • Properties : Smaller and less sterically hindered than the isobutylsulfonyl variant.
  • Applications : Used in coupling reactions (e.g., with sulfonyl hydrazines) to synthesize azetidines and pyrrolidines, as described in Ley’s protocol .
  • Biological Activity : Sulfonyl groups enhance enzyme inhibition by stabilizing hydrogen bonds or electrostatic interactions. For example, triazole-substituted boronic acids show improved β-lactamase inhibition (Ki values) compared to phenyl analogs .
2-(Methanesulfonylamino)phenylboronic Acid
  • Structure : Sulfonamide (-NHSO₂CH₃) group at the ortho position.
  • Applications : Intermediate in synthesizing kinase inhibitors or protease-targeting drugs .
4-(Morpholinosulfonyl)phenylboronic Acid
  • Structure : Morpholine-sulfonyl (-SO₂-morpholine) group at the para position.
  • Properties : The morpholine ring enhances water solubility and membrane permeability.
  • Applications: Potential inhibitor of fungal histone deacetylases (HDACs), similar to [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which inhibits appressorium formation in Magnaporthe oryzae at 1 µM .

Table 1: Key Properties of Sulfonyl-Substituted Analogs

Compound Substituent Molecular Weight (g/mol) Key Application/Activity
{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid -SO₂-C(CH₃)₂ ~246.1* Hypothesized enzyme inhibition
2-(Methylsulfonyl)phenylboronic acid -SO₂CH₃ 200.0 Cross-coupling reactions
2-(Methanesulfonylamino)phenylboronic acid -NHSO₂CH₃ 215.0 Pharmaceutical intermediates
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid -OCH₂CH₂OCH₃ 286.1 HDAC inhibition (IC₅₀ ~1 µM)

*Estimated based on structural similarity.

Biological Activity

{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is a specialized boronic acid derivative characterized by its unique structure, which includes a phenyl ring substituted with a sulfonyl group derived from 2-methylpropane. Its molecular formula is C10_{10}H15_{15}BO4_4S. This compound is notable for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Boronic acids, including this compound, primarily exert their biological activity through reversible covalent binding to diols and other nucleophiles. This interaction can inhibit certain enzymes, such as proteasomes and glycosyltransferases, which are crucial in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent complexes with serine residues in the active sites of enzymes, leading to inhibition of catalytic activity.
  • Cellular Pathway Modulation : By interfering with enzyme function, this compound may influence critical cellular processes, including metabolism and apoptosis.

Biological Activities

The biological activities of this compound are inferred from studies on related boronic acids. These activities include:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds like bortezomib have demonstrated significant efficacy against multiple myeloma by inhibiting proteasome function .
  • Antibacterial Properties : Boronic acids exhibit activity against various bacterial strains by disrupting essential enzymatic processes involved in cell wall synthesis and metabolism .
  • Antiviral Potential : Some boronic acid derivatives have been reported to inhibit viral replication by targeting viral proteases or other essential proteins .

Case Studies

  • Proteasome Inhibition : A study showed that boronic acid derivatives could effectively inhibit the proteasome in cancer cells, leading to increased apoptosis rates. The IC50_{50} values for these compounds were significantly lower than those for traditional chemotherapeutics .
  • Selective Targeting in Cancer Therapy : Research indicated that boronic acids can selectively bind to cancer cell surfaces due to the presence of polysaccharides that form diols. This selectivity enhances the therapeutic index of drugs when conjugated with boronic acids .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for its application in medicinal chemistry:

  • Absorption and Bioavailability : Boronic acids generally exhibit good absorption characteristics, which can be optimized through structural modifications.
  • Metabolism : These compounds are typically metabolized by liver enzymes, producing metabolites that may retain biological activity or exhibit different pharmacological profiles.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionExample CompoundsIC50_{50} Values
AnticancerProteasome inhibitionBortezomib7.05 nM
AntibacterialDisruption of cell wall synthesisVarious boronatesVaries by strain
AntiviralInhibition of viral proteasesHIV protease inhibitors0.5 pM (for derivatives)
Enzyme InhibitionReversible binding to serine residuesGeneral boronic acidsVaries

Q & A

Basic Question: What are the optimal synthetic routes for {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid, and how can purity be maximized during synthesis?

Methodological Answer:
The synthesis of arylboronic acids typically involves cross-coupling reactions such as the Miyaura borylation or directed ortho-metalation. For this compound, a multi-step approach may be required:

Sulfonation : Introduce the 2-methylpropane sulfonyl group to the benzene ring via sulfonation using chlorosulfonic acid or a sulfonyl chloride derivative.

Borylation : Employ a palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under inert conditions.

Purification : Use recrystallization in anhydrous solvents (e.g., THF/hexane) to avoid boroxin formation. Silica gel chromatography is risky due to irreversible binding; instead, consider reversed-phase HPLC or ion-exchange resins .

Advanced Question: How do steric and electronic effects of the sulfonyl group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The sulfonyl group is strongly electron-withdrawing, which polarizes the boron center, enhancing electrophilicity and accelerating transmetalation. However, steric hindrance from the 2-methylpropane substituent may slow down coupling with bulky substrates. To optimize:

  • Electron-Deficient Partners : Pair with electron-rich aryl halides to balance reactivity.
  • Catalyst Tuning : Use bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning.
  • Kinetic Studies : Monitor reaction progress via <sup>11</sup>B NMR to assess boronic acid stability .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm aromatic substitution patterns. <sup>11</sup>B NMR (δ ~30 ppm) verifies boronic acid integrity.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular mass (exact mass: 296.0532 g/mol for C₁₀H₁₃BO₃S).
  • X-Ray Crystallography : Resolves sulfonyl-boronic acid geometry and hydrogen-bonding networks .

Advanced Question: How can researchers mitigate boroxine formation during storage or reaction conditions?

Methodological Answer:
Boroxine formation occurs via dehydration of boronic acids. Strategies include:

  • Anhydrous Storage : Use molecular sieves or argon-filled containers.
  • Low-Temperature Reactions : Conduct reactions below 40°C to suppress dehydration.
  • Stabilizing Agents : Add Lewis bases (e.g., triethylamine) to coordinate boron and inhibit cyclization .

Basic Question: What are the key impurities to monitor during synthesis, and how are they quantified?

Methodological Answer:
Common impurities include:

  • Desulfonated Byproducts : Detected via LC-MS (e.g., phenylboronic acid, m/z 121.04).
  • Boroxines : Identified by <sup>11</sup>B NMR (δ ~18 ppm).
  • Isomeric Contaminants : Use chiral HPLC with a C18 column (ACN/water gradient) for resolution .

Advanced Question: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with saccharides or serine proteases.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity.
  • MD Simulations : Evaluate solvation effects and stability of boronate ester intermediates .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How does the hygroscopic nature of this boronic acid impact experimental reproducibility, and how can this be controlled?

Methodological Answer:
Hygroscopicity leads to variable stoichiometry. Mitigation steps:

  • Karl Fischer Titration : Quantify water content pre-use.
  • Lyophilization : Freeze-dry the compound under vacuum.
  • In Situ Activation : Generate the boronic acid from its pinacol ester immediately before use .

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